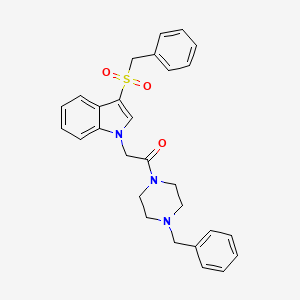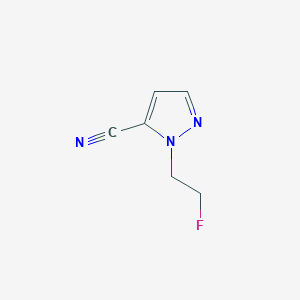
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile (FEPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FEPC belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile is not fully understood, but it has been proposed to act through different pathways. 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been reported to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has also been shown to modulate the expression of genes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been reported to exhibit different biochemical and physiological effects, depending on the dose and mode of administration. 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of MMPs and HDACs, which are involved in cancer cell growth and proliferation. 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has also been reported to modulate the expression of COX-2 and IL-6, which are involved in inflammation and pain. In addition, 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumor tissues.
Advantages and Limitations for Lab Experiments
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has several advantages for lab experiments, including its relatively simple synthesis method, its diverse biological activities, and its potential as a lead compound for drug discovery and development. However, 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile.
Future Directions
There are several future directions for research on 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and inflammatory tissues. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile could be tested in combination with other drugs or therapies to enhance its anticancer, anti-inflammatory, and analgesic activities. Finally, 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile could be tested in animal models of cancer, inflammation, and pain to evaluate its efficacy and safety in vivo.
Synthesis Methods
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can be synthesized using different methods, including the reaction of 2-fluoroethylhydrazine with ethyl cyanoacetate in the presence of a base, or the reaction of 2-fluoroethylhydrazine with 2-cyanoacetamide in the presence of a catalyst. These methods have been reported in the literature, and the resulting 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile products have been characterized using different analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential lead compound for the development of new anticancer drugs. 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has also been reported to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.
properties
IUPAC Name |
2-(2-fluoroethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUSKRAQHNUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

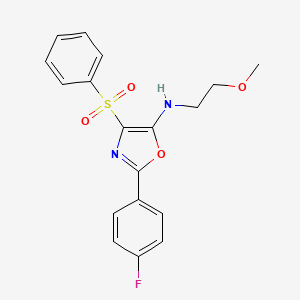

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)
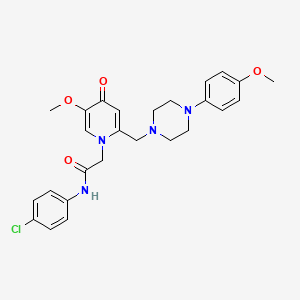
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)

![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)
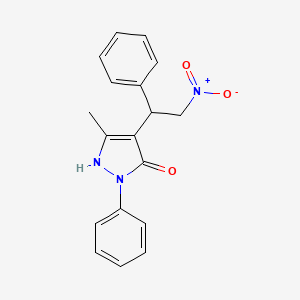
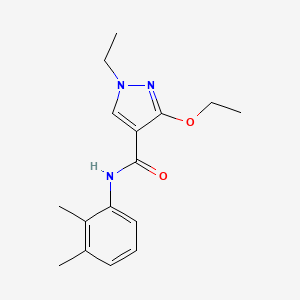
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)
